REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]=[O:7].[CH2:8](Br)[CH:9]=[CH2:10].C(N(C(C)C)CC)(C)C>CN(C)C=O>[CH2:10]([N:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]=[O:7])[CH:9]=[CH2:8]
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Name
|
|
Quantity
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15 g
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Type
|
reactant
|
Smiles
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N1C(=NC=C1)C=O
|
Name
|
|
Quantity
|
22.6 g
|
Type
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reactant
|
Smiles
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C(C=C)Br
|
Name
|
|
Quantity
|
40.7 mL
|
Type
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reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
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500 mL
|
Type
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solvent
|
Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was removed under reduced pressure
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Type
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DISSOLUTION
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Details
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the residue was dissolved in dichloromethane (370 mL)
|
Type
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WASH
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Details
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The solution was washed once with a saturated solution of sodium carbonate (185 mL)
|
Type
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CUSTOM
|
Details
|
The layers were separated
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Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with dichloromethane (2×280 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic portions were dried with sodium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude material was then purified by flash chromatography (99:1 CH2Cl2/methanol)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N1C(=NC=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.8 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |